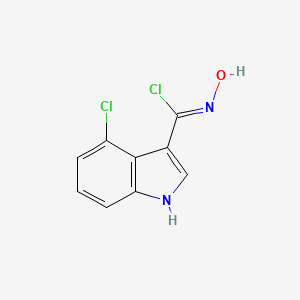

![molecular formula C23H19Cl2N3O3S B2504286 N-(4-chlorobenzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide CAS No. 1170359-83-7](/img/structure/B2504286.png)

N-(4-chlorobenzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

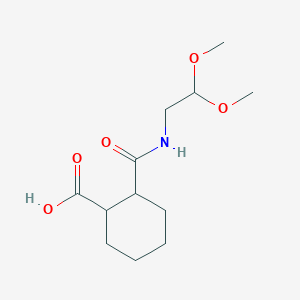

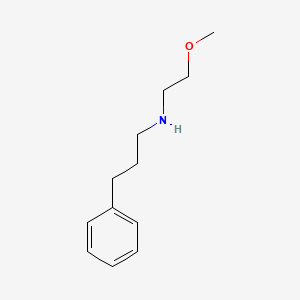

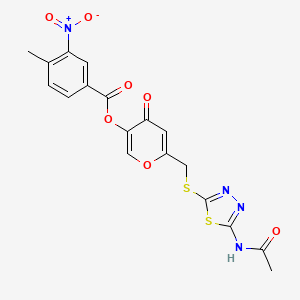

The compound "N-(4-chlorobenzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide" is a complex molecule that appears to be related to various research efforts in the development of novel organic compounds with potential biological activities. The structure of this compound suggests that it contains several functional groups, including an isoxazole ring, a thiazole moiety, and chlorinated aromatic systems, which could contribute to its activity.

Synthesis Analysis

The synthesis of related isoxazole-containing compounds has been reported in the literature. For instance, a collection of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides was prepared from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate, which could be differentially derivatized to carboxamides . Additionally, novel isoxazole-thiazole compounds were synthesized through a multi-step procedure that included isoxazole ring formation and subsequent attachment of a thiazole ring and carboxamide group . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized by the presence of extensive intramolecular hydrogen bonds, which stabilize the molecule . The presence of chlorinated aromatic systems and heterocyclic rings such as thiazole and isoxazole in the compound of interest suggests that it may also exhibit similar stabilizing interactions, which could influence its biological activity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of isoxazole-containing compounds can be influenced by the presence of various substituents. For example, the thioether moieties in some isoxazole compounds were oxidized to give sulfonylmethyl derivatives . The presence of electron-withdrawing groups such as chloro substituents on the aromatic rings could also affect the reactivity of the compound, potentially making it a suitable candidate for further functionalization or as an intermediate in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(4-chlorobenzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide" are not detailed in the provided papers, related compounds have been shown to possess moderate to good herbicidal activities . The physical properties such as solubility, melting point, and stability of the compound can be inferred to some extent from its structural analogs, which often exhibit solid-state stability due to intramolecular hydrogen bonding .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Research on similar compounds has focused on synthesizing novel organic molecules with potential biological activity. For instance, the synthesis of 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones has shown curative activity against certain leukemia types, suggesting a method of creating prodrug modifications for cancer therapy (M. Stevens et al., 1984). This highlights the compound's potential role in synthesizing therapeutic agents.

Biological Activity

Compounds with similar structural components have been evaluated for their antimicrobial and antifungal activities. For example, some synthesized N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide and their derivatives exhibited significant inhibition on bacterial and fungal growth (J. Akbari et al., 2008). This suggests potential applications in developing new antimicrobial agents.

Antiviral and Antimicrobial Applications

The creation of sulfonamide derivatives starting from 4-chlorobenzoic acid and their evaluation for anti-tobacco mosaic virus activity illustrates another avenue of research for related compounds (Zhuo Chen et al., 2010). This points to the compound's relevance in studying antiviral properties and designing antiviral agents.

Antitumor and Anticancer Potential

Investigations into similar structures have shown anticancer activity, like the synthesis of compounds with potential against various cancer cell lines, indicating the importance of such compounds in cancer research (Wen-Xi Cai et al., 2016). This opens up possibilities for the compound to be used in creating anticancer agents.

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19Cl2N3O3S/c1-13-19(20(27-31-13)15-7-2-3-8-16(15)24)22(29)28(12-14-6-5-11-30-14)23-26-21-17(25)9-4-10-18(21)32-23/h2-4,7-10,14H,5-6,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDDSARYUSBONK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N(CC3CCCO3)C4=NC5=C(S4)C=CC=C5Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19Cl2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorobenzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2504206.png)

![4-methyl-5-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2504208.png)

![3-methoxy-N-methylspiro[3.3]heptan-1-amine hydrochloride](/img/structure/B2504215.png)

![N-((5-(2-methyl-2,3-dihydrobenzofuran-6-yl)isoxazol-3-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2504224.png)